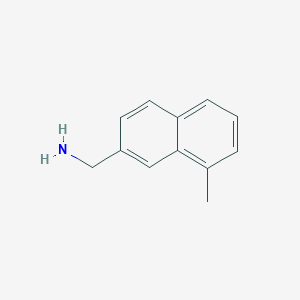

2-(Aminomethyl)-8-methylnaphthalene

Beschreibung

Overview of Naphthalene (B1677914) Derivatives in Contemporary Organic Chemistry

Naphthalene, a polycyclic aromatic hydrocarbon (PAH) composed of two fused benzene (B151609) rings, serves as a fundamental building block in the synthesis of a vast array of organic compounds. numberanalytics.com Its derivatives are integral to numerous industries, finding applications as intermediates in the production of pharmaceuticals, dyes, pigments, plastics, and surfactants. numberanalytics.comnih.gov The reactivity of the naphthalene core allows for a wide range of chemical modifications, making it a versatile platform for creating molecules with tailored properties. numberanalytics.com

In medicinal chemistry, naphthalene derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netijpsjournal.com The ability to functionalize the naphthalene scaffold at various positions enables the fine-tuning of a compound's therapeutic effects. researchgate.net This versatility has led to the development of several FDA-approved drugs containing the naphthalene moiety, such as propranolol (B1214883) and naproxen. nih.gov

Significance of Aminomethyl Functionalization in Polycyclic Aromatic Hydrocarbons

The introduction of an aminomethyl group (-CH₂NH₂) to a polycyclic aromatic hydrocarbon can significantly alter its physicochemical and biological properties. The amine functionality is a key feature in a large number of pharmaceuticals, playing crucial roles in aspects like blood-brain barrier penetration, solubility, and how the drug is processed by the body. researchgate.net In fact, a significant percentage of top-selling drugs contain amine or nitrogen moieties. researchgate.net

The aminomethyl group, in particular, can influence a molecule's ability to interact with biological targets. ontosight.ai Amines can act as hydrogen bond donors or acceptors, which is a critical aspect of drug-receptor binding. stereoelectronics.org This functionalization can lead to enhanced biological activity and has been explored in the development of treatments for cancer and neurological disorders. ontosight.ai

Rationale for Focused Research on 2-(Aminomethyl)-8-methylnaphthalene

The specific structure of this compound, featuring both an aminomethyl group and a methyl group on the naphthalene skeleton, presents a unique subject for investigation. The methyl group, while seemingly simple, can profoundly impact a molecule's properties through steric and electronic effects, and by influencing its metabolic stability. nih.gov The relative positions of the aminomethyl and methyl groups on the naphthalene ring are expected to create a distinct regioisomer with specific chemical and biological characteristics.

Research into this particular compound is driven by the desire to understand how these combined functionalities on a naphthalene scaffold influence its behavior. This knowledge can be instrumental in designing new molecules with specific applications, potentially in materials science or as novel therapeutic agents. The focused study of this compound allows for a detailed exploration of structure-activity relationships, contributing to the broader understanding of functionalized PAHs.

Current State of Knowledge on Aminomethylnaphthalene Systems: A Review of Foundational Literature

The synthesis and properties of aminomethylnaphthalene derivatives have been a subject of interest in organic synthesis. For instance, the preparation of N-methyl-1-naphthalenemethanamine has been documented, highlighting synthetic routes to related structures. google.com The chemical literature provides information on various naphthalene derivatives, including their synthesis and reactivity. nih.govrasayanjournal.co.in For example, the synthesis of 1-[(2-Amino-ethylamino)-phenyl-methyl]-naphthalen-2-ol demonstrates the construction of more complex molecules from naphthalene precursors. researchgate.net

While direct and extensive research on this compound itself is not widely published, the foundational knowledge of naphthalene chemistry and the behavior of its derivatives provides a strong basis for its study. youtube.com The properties of related compounds, such as 2-methylnaphthalene (B46627) and 1-naphthalenemethanamine, have been characterized, offering insights into the expected behavior of the target molecule. nih.govnih.gov The study of such systems contributes to the growing database of knowledge on polycyclic aromatic hydrocarbons and their potential applications. mun.ca

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H13N |

|---|---|

Molekulargewicht |

171.24 g/mol |

IUPAC-Name |

(8-methylnaphthalen-2-yl)methanamine |

InChI |

InChI=1S/C12H13N/c1-9-3-2-4-11-6-5-10(8-13)7-12(9)11/h2-7H,8,13H2,1H3 |

InChI-Schlüssel |

WDYAAHJMHYPSLM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C=C(C=CC2=CC=C1)CN |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Aminomethyl 8 Methylnaphthalene and Its Structural Analogs

Direct Aminomethylation Strategies on Methylnaphthalene Scaffolds

Directly introducing an aminomethyl group onto a methylnaphthalene framework is an atom-economical approach to synthesizing 2-(aminomethyl)-8-methylnaphthalene. These methods typically involve the condensation of the naphthalene (B1677914) precursor with a source of formaldehyde (B43269) and an amine.

Mannich-Type Reactions and Related Condensation Approaches

The Mannich reaction is a classic and versatile method for the aminomethylation of acidic C-H bonds. organic-chemistry.orgwikipedia.org In the context of naphthalene derivatives, particularly those with activating hydroxyl groups like naphthols, this reaction proceeds by condensing the naphthol with an aldehyde (commonly formaldehyde) and a primary or secondary amine. nih.gov This three-component reaction forms a C-C bond by replacing an active hydrogen with an aminomethyl group. nih.gov The reaction is initiated by the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and is attacked by the nucleophilic naphthalene ring. wikipedia.orgchemistrysteps.com

While the direct Mannich reaction on non-activated methylnaphthalenes is less common, related condensation approaches can be employed. The conditions for these reactions are generally mild, making them suitable for a variety of substrates. nih.gov

Formaldehyde and Amine Condensations for Aminomethyl Group Introduction

A straightforward method for introducing an aminomethyl group involves the direct condensation of a suitable naphthalene precursor with formaldehyde and an amine. acs.orgresearchgate.net This reaction is a cornerstone of aminomethylation chemistry. For instance, naphthols readily react with formaldehyde and primary or secondary amines to yield aminomethylated products. acs.org The mechanism involves the in-situ formation of an electrophilic iminium ion from formaldehyde and the amine, which then undergoes electrophilic aromatic substitution with the electron-rich naphthalene ring. chemistrysteps.com

The choice of amine and reaction conditions can influence the outcome and yield of the reaction. This method's simplicity and the ready availability of starting materials make it an attractive route for synthesizing aminomethylnaphthalene derivatives. nih.gov

Palladium-Catalyzed Coupling Reactions for C-N Bond Formation in Naphthalene Systems

Palladium catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds, offering a versatile and efficient route to aminomethylnaphthalenes. These methods often involve the coupling of a functionalized naphthalene with an amine source.

One notable strategy involves the palladium-catalyzed amination of chloromethylnaphthalene derivatives with various amines. dntb.gov.ua This approach allows for the direct coupling of the chloromethyl group with a wide range of primary and secondary amines, providing access to a diverse library of aminomethylnaphthalene compounds.

Furthermore, palladium-catalyzed reactions can be employed to construct the naphthalene ring itself while incorporating the aminomethyl functionality. For example, a palladium-catalyzed aminomethylative cyclization and aromatizing allylic amination of enyne-tethered allylic alcohols with aminals provides a unique pathway to functionalized naphthalenes. acs.org In this process, the palladium catalyst facilitates a cascade of reactions, including C-N bond activation and formation, ultimately leading to the desired naphthalene core. acs.orgresearchgate.net Palladium catalysis also enables the synthesis of highly substituted naphthalenes from arenes and alkynes through a twofold aryl C-H bond activation, offering another potential, albeit indirect, route to functionalized naphthalenes. nih.gov

Ruthenium and Other Transition Metal Catalysis in Naphthalene Functionalization

Ruthenium and other transition metals have also proven effective in catalyzing the functionalization of naphthalene systems, including the introduction of amino groups. Ruthenium-catalyzed reactions, in particular, offer unique reactivity and selectivity.

For instance, a ruthenium-catalyzed three-component tandem remote C-H functionalization of naphthalenes allows for the modular synthesis of multifunctional naphthalenes from simple starting materials. rsc.org While not a direct aminomethylation, this method highlights the potential of ruthenium catalysis for complex naphthalene derivatization. Ruthenium catalysts are also effective in the reductive amination of carbonyl compounds to primary amines, a reaction that could be adapted for the synthesis of aminomethylnaphthalenes from corresponding aldehydes or ketones. researchgate.net

Ruthenium pincer complexes have been utilized for the selective α-alkylation of β-naphthols with primary alcohols, demonstrating the catalyst's ability to functionalize the naphthalene core. rsc.orgnih.gov Although this specific reaction leads to alkylation, similar catalytic systems could potentially be developed for aminomethylation. The versatility of transition metal catalysis continues to provide new avenues for the synthesis of complex organic molecules like this compound. acs.org

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure chiral amines is of great importance in medicinal chemistry and materials science. For this compound, introducing stereoselectivity can be achieved through various strategies, including the use of chiral catalysts or auxiliaries.

Asymmetric Mannich reactions, which utilize chiral organocatalysts or metal complexes, are a powerful tool for the enantioselective synthesis of β-amino carbonyl compounds. wikipedia.orgnumberanalytics.com This methodology can be applied to naphthalene-based substrates to produce chiral aminomethyl derivatives. The stereochemical outcome of the reaction is controlled by the chiral catalyst, which creates a chiral environment for the reaction to occur. wikipedia.org

Another approach involves the use of chiral starting materials. For example, a stereoselective synthesis of chiral aminotriol derivatives has been achieved starting from stevioside, a natural product. nih.gov This method involves the opening of a spiro-epoxide ring with various amines to generate a library of chiral aminotriols. While this example does not directly produce this compound, the principles of using chiral precursors to induce stereoselectivity are broadly applicable. The development of stereoselective methods is crucial for accessing specific enantiomers of aminomethylnaphthalene derivatives for biological evaluation.

Functionalization and Derivatization Strategies for the Aminomethyl Moiety

Once the this compound core has been synthesized, the aminomethyl moiety offers a versatile handle for further functionalization and derivatization. The primary amine group can undergo a wide range of chemical transformations to introduce diverse functionalities.

A common derivatization is the acylation of the amine to form amides. For example, treatment of 2-amino-7-aryl-5-trifluoromethyl-1,8-naphthyridines with acetic anhydride (B1165640) leads to the corresponding acetamides in high yields. mdpi.com This reaction is a straightforward way to modify the properties of the parent amine.

The amino group can also be involved in the formation of heterocyclic rings. The reactivity of the aminomethyl group allows for the construction of various nitrogen-containing heterocycles, which can significantly alter the biological activity and physical properties of the molecule. The ability to further functionalize the aminomethyl group greatly expands the chemical space accessible from this compound and its analogs, enabling the synthesis of a wide array of derivatives for various applications.

Exploration of Novel Precursors and Alternative Synthetic Pathways for the this compound Framework

The synthesis of this compound, a compound of interest for further chemical exploration, necessitates the investigation of innovative and efficient synthetic methodologies. While direct synthetic routes are not extensively documented in publicly available literature, a thorough examination of established organic reactions allows for the strategic design of novel and alternative pathways. These routes can be conceptualized by leveraging known precursors and analogous transformations within the naphthalene series. This section explores potential synthetic strategies starting from readily available materials and employing key chemical transformations to construct the target this compound framework.

Two primary retrosynthetic disconnections are considered: the formation of the aminomethyl group from a suitable precursor attached to the 8-methylnaphthalene core, and the construction of the substituted naphthalene ring system itself. The most direct approaches focus on the late-stage introduction of the aminomethyl functionality onto a pre-formed 8-methylnaphthalene scaffold.

Pathway 1: Synthesis via Halogenated Precursors

A plausible and efficient route to this compound involves the use of a halogenated precursor, specifically 2-(bromomethyl)-8-methylnaphthalene. This pathway is advantageous due to the well-established methods for the selective bromination of methyl groups on aromatic rings and the subsequent conversion of the resulting benzylic bromide to a primary amine.

Preparation of 2-(bromomethyl)-8-methylnaphthalene

The initial step in this synthetic sequence is the selective bromination of the methyl group of 2-methylnaphthalene (B46627). It is crucial to achieve benzylic bromination without affecting the aromatic ring. Several established methods can be employed for this transformation.

One common approach is the use of N-bromosuccinimide (NBS) in a non-polar solvent such as carbon tetrachloride, often with a radical initiator like azo-bis-isobutyronitrile (AIBN) or benzoyl peroxide. prepchem.comprepchem.com The reaction is typically carried out under reflux conditions. An alternative method involves the use of elemental bromine in a non-polar solvent like heptane, in the presence of a catalyst such as lanthanum acetate (B1210297) hydrate, which has been shown to promote selective benzylic bromination. tandfonline.comresearchgate.net Visible light irradiation has also been demonstrated to be effective in the selective photobromination of methyl groups on dimethylnaphthalenes using NBS in benzene (B151609), suggesting its potential applicability here.

| Precursor | Reagent(s) | Solvent | Conditions | Product | Yield (%) | Reference(s) |

| 2-Methylnaphthalene | N-Bromosuccinimide (NBS), Azo-bis-isobutyronitrile (AIBN) | Carbon Tetrachloride | Reflux | 2-(Bromomethyl)naphthalene | 60 | prepchem.com |

| 2-Methylnaphthalene | N-Bromosuccinimide (NBS) | Carbon Tetrachloride | Reflux | 2-(Bromomethyl)naphthalene | 86 | prepchem.com |

| 2-Methylnaphthalene | Bromine, Lanthanum acetate hydrate | Heptane | Not specified | 2-(Bromomethyl)naphthalene | Not specified | tandfonline.comresearchgate.net |

Conversion to this compound

With the key intermediate, 2-(bromomethyl)-8-methylnaphthalene, in hand, the introduction of the amino group can be achieved through several reliable methods.

The Gabriel synthesis stands out as a classic and effective method for the preparation of primary amines from primary alkyl halides. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org This reaction involves the N-alkylation of potassium phthalimide (B116566) with the alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the primary amine. masterorganicchemistry.com The cleavage is typically accomplished by hydrazinolysis (the Ing-Manske procedure) or by acidic or basic hydrolysis. libretexts.org This method is particularly advantageous as it avoids the over-alkylation that can occur with direct amination using ammonia (B1221849).

An alternative to the Gabriel synthesis is the direct reaction with ammonia or an ammonia equivalent. However, this approach often leads to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt, necessitating challenging purification steps.

Pathway 2: Synthesis via Aldehyde Precursors and Reductive Amination

An alternative and powerful strategy for the synthesis of amines is reductive amination. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of a primary amine such as this compound, this would typically involve the reaction of the corresponding aldehyde, 8-methyl-2-naphthaldehyde, with ammonia, followed by in-situ reduction of the formed imine.

Preparation of 8-methyl-2-naphthaldehyde

The key precursor for this pathway is 8-methyl-2-naphthaldehyde. The formylation of the naphthalene ring system can be challenging due to the potential for multiple substitution products. However, specific formylation reactions can be directed to the desired position under controlled conditions. While a direct, high-yield synthesis of 8-methyl-2-naphthaldehyde from 2-methylnaphthalene is not readily found in the literature, related transformations suggest its feasibility. For instance, the Vilsmeier-Haack reaction (using a mixture of phosphorus oxychloride and dimethylformamide) is a common method for the formylation of electron-rich aromatic compounds. The regioselectivity would be a critical factor to control.

Reductive Amination to this compound

Once 8-methyl-2-naphthaldehyde is obtained, it can be converted to the target amine via reductive amination. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com This reaction is typically a one-pot procedure where the aldehyde is mixed with an ammonia source (such as ammonium acetate or a solution of ammonia in an alcohol) and a suitable reducing agent. youtube.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they are mild enough to not reduce the aldehyde starting material but will readily reduce the intermediate imine. commonorganicchemistry.commasterorganicchemistry.com Other reducing agents such as sodium borohydride (B1222165) (NaBH4) can also be used, though care must be taken to allow for imine formation before the addition of the reductant to avoid reduction of the starting aldehyde. commonorganicchemistry.com Catalytic hydrogenation over a metal catalyst (e.g., palladium or nickel) is another viable method. wikipedia.org

| Precursor | Amine Source | Reducing Agent | Solvent | Product | Reference(s) |

| 8-Methyl-2-naphthaldehyde | Ammonia / Ammonium Salt | Sodium cyanoborohydride (NaBH3CN) | Methanol / Ethanol (B145695) | This compound | commonorganicchemistry.commasterorganicchemistry.com |

| 8-Methyl-2-naphthaldehyde | Ammonia / Ammonium Salt | Sodium triacetoxyborohydride (NaBH(OAc)3) | Dichloromethane / THF | This compound | commonorganicchemistry.com |

| 8-Methyl-2-naphthaldehyde | Ammonia / Ammonium Salt | Sodium borohydride (NaBH4) | Methanol / Ethanol | This compound | commonorganicchemistry.com |

| 8-Methyl-2-naphthaldehyde | Ammonia / Ammonium Salt | H2, Pd/C or Ni | Ethanol / Methanol | This compound | wikipedia.org |

The exploration of these synthetic pathways, leveraging both established and novel precursors, provides a strategic framework for the efficient and targeted synthesis of this compound. The choice of a specific route would depend on factors such as the availability of starting materials, desired scale of the reaction, and the required purity of the final product.

Mechanistic Investigations of Chemical Transformations Involving 2 Aminomethyl 8 Methylnaphthalene

Detailed Reaction Pathways and Intermediates Characterization

The synthetic route to 2-(Aminomethyl)-8-methylnaphthalene and the characterization of its reaction intermediates are crucial for understanding its chemical behavior. While specific literature on the synthesis of this compound is scarce, plausible pathways can be inferred from established organic reactions. A likely synthetic approach would commence with 2,8-dimethylnaphthalene. The initial step would involve the selective free-radical bromination of the methyl group at the 2-position, which is generally more reactive than the peri-positioned 8-methyl group, to yield 2-(bromomethyl)-8-methylnaphthalene. This intermediate could then be converted to the final product through a nucleophilic substitution reaction with an amine source, such as ammonia (B1221849) or a protected amine equivalent followed by deprotection.

Another potential synthetic strategy involves the reductive amination of 2-formyl-8-methylnaphthalene. This aldehyde precursor could be synthesized from 2,8-dimethylnaphthalene via oxidation. The reductive amination would proceed through the formation of an imine intermediate, which is then reduced to the corresponding amine.

In transformations involving the naphthalene (B1677914) core of this compound, intermediates analogous to those observed in the metabolism of 2-methylnaphthalene (B46627) can be expected. For instance, cytochrome P450-mediated oxidation could lead to the formation of epoxide intermediates at various positions on the naphthalene ring. These epoxides are highly reactive and can undergo further reactions, such as hydrolysis to form dihydrodiols.

The characterization of these intermediates would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the connectivity of atoms and Mass Spectrometry (MS) to determine the molecular weight and fragmentation patterns.

| Reaction Type | Starting Material | Key Intermediate | Product |

| Nucleophilic Substitution | 2-(bromomethyl)-8-methylnaphthalene | Transition state of SN2 reaction | This compound |

| Reductive Amination | 2-formyl-8-methylnaphthalene | Imine | This compound |

| Aromatic Oxidation | This compound | Epoxide | Dihydrodiol derivative |

Kinetics and Thermodynamics of Aminomethylnaphthalene-Related Transformations

For instance, in the N-acylation of the aminomethyl group, the reaction rate would depend on the concentration of the amine and the acylating agent, as well as the temperature and the solvent used. The thermodynamic favorability of such a reaction would be determined by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) changes. Most acylation reactions are exothermic and lead to an increase in molecular complexity, suggesting a negative ΔH and a negative ΔS.

The study of reaction kinetics can also provide insights into the reaction mechanism. For example, determining the order of the reaction with respect to each reactant can help to elucidate the composition of the transition state.

| Kinetic/Thermodynamic Parameter | Significance | Typical Method of Determination |

| Rate Constant (k) | Quantifies the rate of a reaction. | Monitoring concentration changes over time. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Temperature-dependent kinetic studies (Arrhenius plot). |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during a reaction. | Calorimetry. |

| Entropy of Reaction (ΔS) | The change in disorder during a reaction. | Calculated from thermodynamic principles. |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. | ΔG = ΔH - TΔS. |

Regioselectivity and Stereoselectivity in Derivatization Reactions of the Naphthalene Core and Aminomethyl Group

The derivatization of this compound can occur at the aminomethyl group or on the naphthalene core. The regioselectivity of reactions on the naphthalene ring is influenced by the directing effects of the existing substituents. The aminomethyl group is an activating, ortho-, para-director, while the methyl group is also an activating, ortho-, para-director. Their combined influence will dictate the position of electrophilic attack. Given the steric hindrance from the peri-positioned methyl group, electrophilic substitution is likely to be favored at the positions ortho and para to the aminomethyl group in the same ring, and at the C-4 and C-5 positions of the adjacent ring. For example, silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives has been shown to be highly regioselective, suggesting that similar control could be achieved with this compound. mdpi.com

Stereoselectivity becomes important when new chiral centers are formed. For example, if the aminomethyl group participates in a reaction that creates a new stereocenter, the formation of one enantiomer over the other can be controlled using chiral reagents or catalysts. Kinetic resolution is a powerful technique for separating racemic mixtures of chiral amines. nih.gov This can be achieved using enzymes, such as lipases or amine dehydrogenases, or with chiral organocatalysts. nih.govnih.gov In a kinetic resolution, one enantiomer of the racemic amine reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer.

| Reaction Type | Substituent Directing Effects | Predicted Regioselectivity |

| Electrophilic Aromatic Substitution | -CH2NH2 (activating, o,p-director), -CH3 (activating, o,p-director) | Positions 1, 3, 4, and 5 |

| Derivatization of Aminomethyl Group | N-acylation, N-alkylation | At the nitrogen atom |

Role of Catalysis in Directing Reaction Outcomes

Catalysis plays a pivotal role in controlling the outcome of chemical reactions involving this compound, influencing reaction rates, regioselectivity, and stereoselectivity.

Synthesis: The synthesis of this compound itself can be facilitated by catalysts. For example, the direct amination of the methyl group of 2,8-dimethylnaphthalene could potentially be achieved using transition metal catalysts. Furthermore, the isomerization of other methylnaphthalene isomers to yield the 2,8-disubstituted pattern can be catalyzed by zeolites like HBEA. scispace.combcrec.id Vanadium-based catalysts have been shown to be effective for the direct amination of naphthalene to naphthylamine, a reaction that could potentially be adapted for the synthesis of aminomethylnaphthalenes. researchgate.netrsc.org

Derivatization: In the derivatization of this compound, catalysts are essential for achieving high selectivity. As mentioned, transition metal catalysts, such as those based on silver, can direct the regioselective functionalization of the naphthalene core. mdpi.com

For stereoselective transformations, both enzymatic and organometallic catalysts are widely used. For instance, a dynamic kinetic resolution can be employed to convert a racemic mixture entirely into a single enantiomer of a desired product. su.setaylorandfrancis.com This process combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, often using a ruthenium-based catalyst. su.se

| Catalyst Type | Application | Example |

| Zeolite (e.g., HBEA) | Isomerization of methylnaphthalenes | Preparation of 2-methylnaphthalene from 1-methylnaphthalene (B46632) scispace.combcrec.id |

| Transition Metal (e.g., Vanadium) | Direct amination | Naphthalene to naphthylamine researchgate.netrsc.org |

| Transition Metal (e.g., Silver) | Regioselective C-H functionalization | C4-H amination of 1-naphthylamine derivatives mdpi.com |

| Enzyme (e.g., Lipase, Amine Dehydrogenase) | Kinetic resolution of amines | Enantioselective acylation or oxidation nih.gov |

| Organometallic (e.g., Ruthenium complex) | Dynamic kinetic resolution | Racemization of chiral alcohols and amines su.se |

Advanced Spectroscopic and Crystallographic Characterization of 2 Aminomethyl 8 Methylnaphthalene Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(aminomethyl)-8-methylnaphthalene derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-by-atom connectivity.

¹H NMR, ¹³C NMR, and Advanced 2D NMR Techniques

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For a compound like this compound, the aromatic protons on the naphthalene (B1677914) ring would appear as a complex series of multiplets in the downfield region (typically δ 7.0-8.5 ppm). The benzylic protons of the aminomethyl group (-CH₂NH₂) and the protons of the methyl group (-CH₃) would resonate further upfield. The exact chemical shifts are influenced by the electronic effects of the substituents and their positions on the naphthalene core.

¹³C NMR spectroscopy probes the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The aromatic carbons of the naphthalene ring typically appear in the δ 120-140 ppm range. The carbon of the methyl group would be found at a much higher field (around δ 20 ppm), while the aminomethyl carbon would be in the approximate range of δ 40-50 ppm.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the complete molecular structure. numberanalytics.com

COSY experiments establish correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule, particularly in the substituted naphthalene ring. numberanalytics.com

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of proton signals to their corresponding carbons. numberanalytics.com

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting the aminomethyl and methyl substituents to the correct positions on the naphthalene ring.

A study on related 2-(n-alkylamino)-naphthalene-1,4-diones utilized ¹H, ¹³C, DEPT, gDQCOSY, and gHSQCAD NMR experiments to investigate the chemical shifts and the effects of various substituents. nih.gov Such comprehensive NMR analysis is essential for the full structural elucidation of novel naphthalene derivatives. nih.gov

| Technique | Information Provided | Typical Chemical Shift Ranges (ppm) for this compound |

| ¹H NMR | Proton environment and connectivity | Aromatic H: 7.0-8.5, Aminomethyl CH₂: ~4.0, Methyl CH₃: ~2.5 |

| ¹³C NMR | Carbon skeleton | Aromatic C: 120-140, Aminomethyl C: 40-50, Methyl C: ~20 |

| COSY | H-H correlations | Identifies adjacent protons |

| HSQC | Direct C-H correlations | Links protons to their attached carbons |

| HMBC | Long-range C-H correlations | Establishes connectivity across multiple bonds |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy techniques, FT-IR and Raman, are complementary methods used to identify functional groups and probe the molecular structure. epequip.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. For this compound, characteristic absorption bands would be expected for:

N-H stretching of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

C-H stretching of the aromatic and aliphatic (methyl and aminomethyl) groups, usually observed between 2850-3100 cm⁻¹.

C=C stretching of the naphthalene ring, giving rise to several bands in the 1450-1650 cm⁻¹ region.

N-H bending (scissoring) of the amine group, typically around 1590-1650 cm⁻¹.

C-N stretching , which appears in the 1000-1250 cm⁻¹ range.

Raman spectroscopy involves the inelastic scattering of monochromatic light. It provides information on molecular vibrations and is particularly sensitive to non-polar bonds. For this compound, strong Raman signals would be expected for the C=C stretching modes of the naphthalene ring. A Raman spectrum of the related 1-methylnaphthalene (B46632) shows characteristic peaks for methyl group vibrations and aromatic C-H stretching. researchgate.net The combination of FT-IR and Raman spectroscopy provides a more complete vibrational profile of the molecule. nih.gov

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-2970 | Strong |

| C=C Stretch (aromatic) | 1450-1650 | Very Strong |

| N-H Bend (amine) | 1590-1650 | Moderate |

| C-N Stretch | 1000-1250 | Moderate |

High-Resolution Mass Spectrometry (HRMS) for Molecular Fragmentation and Isotopic Pattern Analysis

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. nih.gov For this compound (C₁₂H₁₃N), the calculated exact mass would be determined. HRMS instruments can measure this mass to within a few parts per million, allowing for the unambiguous confirmation of the molecular formula. rsc.orgnih.gov

Under electron ionization (EI), the molecule would undergo fragmentation. A likely fragmentation pathway would involve the loss of an amino group (-NH₂) or a hydrogen radical, followed by the characteristic fragmentation of the naphthalene ring system. The most prominent peak in the mass spectrum is often the molecular ion peak (M⁺). A significant fragment would likely be observed corresponding to the tropylium-like ion formed by the rearrangement of the aminomethyl group, a common fragmentation pathway for benzylamines. The ability of HRMS to perform data-independent acquisition allows for all precursor ions to be subjected to collision-induced dissociation, providing full scan tandem MS (MS/MS) data. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Naphthalene and its derivatives are known to exhibit characteristic absorption spectra. nist.gov 2-Methylnaphthalene (B46627), a related compound, shows an excitation peak at 275 nm and an emission peak at 335 nm. aatbio.com The spectrum of this compound would be expected to show absorptions corresponding to the π-π* transitions of the naphthalene chromophore. The presence of the aminomethyl and methyl substituents would likely cause a slight red-shift (bathochromic shift) of these absorption bands compared to unsubstituted naphthalene.

Fluorescence (emission) spectroscopy can also be used to study the electronic properties of these compounds. Naphthalene derivatives are often fluorescent, and the position and intensity of the emission peak can be sensitive to the molecular structure and the local environment.

| Spectroscopic Technique | Information Gained | Expected Wavelengths (nm) for Naphthalene Derivatives |

| UV-Vis Absorption | Electronic transitions (π-π*) | ~220, ~275, ~312 |

| Fluorescence Emission | Radiative decay from excited state | >320 |

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amine group and van der Waals interactions between the naphthalene rings.

Computational Chemistry and Quantum Chemical Studies of 2 Aminomethyl 8 Methylnaphthalene

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. arxiv.org It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization, and to analyze its electronic properties. nih.govdntb.gov.ua For 2-(Aminomethyl)-8-methylnaphthalene, DFT calculations, typically employing functionals like B3LYP with a basis set such as 6-311G(d,p), are used to find the global minimum on the potential energy surface. nih.gov

The optimization process yields critical structural parameters, including bond lengths, bond angles, and dihedral angles. These computed values provide a theoretical model of the molecule's ground state geometry. For instance, the calculations would define the precise orientation of the aminomethyl and methyl groups relative to the naphthalene (B1677914) ring system.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical)

This table presents hypothetical but realistic values for key structural parameters of this compound as would be obtained from a DFT/B3LYP/6-311G(d,p) calculation. These values are for illustrative purposes.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C(naphthalene)-C(methyl) | ~1.51 Å |

| C(naphthalene)-C(aminomethyl) | ~1.52 Å | |

| C(aminomethyl)-N | ~1.47 Å | |

| Bond Angles | C-C-C (naphthalene ring) | ~120° |

| C(naph)-C(amino)-N | ~112° | |

| Dihedral Angle | C(naph)-C(naph)-C(amino)-N | Varies with conformation |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic character. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and acts as an electron acceptor, indicating the molecule's electrophilic character. youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. For this compound, the naphthalene ring constitutes the primary chromophore, while the aminomethyl and methyl groups act as substituents that modulate the energies of the frontier orbitals. The electron-donating nature of the amino group would be expected to raise the energy of the HOMO, potentially decreasing the HOMO-LUMO gap and influencing the molecule's reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

This table shows representative energy values for the HOMO, LUMO, and the resulting energy gap, as would be calculated by DFT. These values are for illustrative purposes.

| Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Highest Occupied Molecular Orbital (Electron Donor) |

| LUMO | -1.20 | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |

| Energy Gap (ΔE) | 4.65 | Indicator of Chemical Reactivity and Stability |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Investigations

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. wolfram.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. sobereva.com Blue signifies areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. Green represents regions of neutral potential.

For this compound, an MEP analysis would likely show a region of significant negative potential (red) around the nitrogen atom of the aminomethyl group due to its lone pair of electrons. This site would be the primary center for interactions with electrophiles or hydrogen bond donors. The aromatic naphthalene rings would display a mix of potentials, while the regions around the hydrogen atoms would exhibit a positive potential (blue). researchgate.net

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. q-chem.comresearchgate.net This method is particularly effective for studying hyperconjugative interactions and charge delocalization within a molecule. researchgate.net NBO analysis quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. nih.gov

Quantum Chemical Descriptors for Predictive Modeling of Chemical Behavior

Quantum chemical descriptors are numerical values derived from theoretical calculations that quantify various aspects of a molecule's electronic structure and are used to predict its chemical behavior and reactivity. rasayanjournal.co.in These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.govchemrxiv.org

Based on the energies of the frontier orbitals (HOMO and LUMO), several key global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Electronegativity (χ): Calculated as (I + A) / 2.

Chemical Hardness (η): Calculated as (I - A) / 2. It measures resistance to change in electron distribution.

Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the electrophilic power of a molecule.

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds and for building predictive models of its behavior in various chemical environments. researchgate.net

Table 3: Illustrative Quantum Chemical Descriptors for this compound

This table provides representative values for key quantum chemical descriptors derived from the illustrative HOMO/LUMO energies in Table 2.

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Ionization Potential (I) | -E(HOMO) | 5.85 | Energy required to remove an electron. |

| Electron Affinity (A) | -E(LUMO) | 1.20 | Energy released when an electron is added. |

| Electronegativity (χ) | (I+A)/2 | 3.525 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I-A)/2 | 2.325 | Resistance to deformation of electron cloud. |

| Electrophilicity Index (ω) | χ²/(2η) | 2.67 | Global electrophilic nature. |

Molecular Dynamics Simulations of Intermolecular Interactions and Conformational Landscapes

While quantum chemical calculations typically focus on static, single-molecule systems in the gas phase, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often in the presence of a solvent. nih.govplos.org MD simulations model the movements and interactions of all atoms in a system, allowing for the exploration of a molecule's conformational landscape and its interactions with neighboring molecules. karazin.ua

For this compound, an MD simulation could be used to study several phenomena. It can reveal the preferred conformations of the flexible aminomethyl side chain in an aqueous solution, identifying stable rotamers and the energy barriers between them. Furthermore, MD simulations can model how the molecule interacts with solvent molecules, such as water, by forming hydrogen bonds at the amino group. This provides a dynamic picture of the solvation process and the structure of the solvation shell around the molecule. Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment. karazin.uaarxiv.org

Despite a comprehensive search for scientific literature, no specific research articles or data could be found pertaining to the chemical compound “this compound” within the context of coordination chemistry and ligand design as outlined in the user's request.

The performed searches aimed to retrieve information on:

The design and synthesis of this compound as a ligand.

The formation and characterization of its transition metal complexes.

Investigations into the coordination modes and stereochemical preferences of these complexes.

The catalytic activity of any derived metal complexes in organic transformations.

The search results yielded information on related but distinct naphthalene-based ligands and general principles of coordination chemistry. However, no documents, studies, or data tables specifically detailing the synthesis, characterization, or catalytic use of this compound were identified.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific chemical compound. The absence of available research on this particular molecule prevents the creation of content that would meet the user's requirements for detailed research findings and data tables focused solely on “this compound”.

Supramolecular Chemistry and Self Assembly of Naphthalene Aminomethyl Systems

Analysis of Hydrogen Bonding Interactions in 2-(Aminomethyl)-8-methylnaphthalene Derivatives

Hydrogen bonding plays a pivotal role in the molecular assembly of this compound derivatives. The primary amine group is a potent hydrogen bond donor, while the aromatic naphthalene (B1677914) system can act as a weak acceptor. This dynamic allows for the formation of intricate and predictable hydrogen-bonding networks that are crucial in determining the solid-state architecture of these compounds.

Rational Design and Formation of Supramolecular Architectures

The principles of rational design are central to harnessing the potential of this compound derivatives in supramolecular chemistry. By carefully selecting and positioning functional groups, chemists can guide the self-assembly process to yield materials with desired properties and structures. This approach has led to the creation of a variety of supramolecular architectures, including discrete molecular capsules, extended one-dimensional tapes, and complex three-dimensional frameworks.

The formation of these architectures is a testament to the power of molecular recognition, where individual molecules selectively interact with one another through a combination of hydrogen bonding, π-π stacking, and van der Waals forces. The resulting structures are often highly ordered and can exhibit interesting properties, such as porosity, chirality, and responsiveness to external stimuli.

Host-Guest Chemistry and Recognition Phenomena Involving Naphthalene Aminomethyl Derivatives

The well-defined cavities and clefts that can be formed by the self-assembly of naphthalene aminomethyl derivatives make them excellent candidates for applications in host-guest chemistry. These supramolecular hosts can selectively bind to a variety of guest molecules, ranging from small organic compounds to larger biomolecules. This recognition process is driven by a combination of size and shape complementarity, as well as specific intermolecular interactions between the host and the guest.

The binding event can often be detected and quantified using various spectroscopic techniques, providing valuable insights into the nature of the host-guest interactions. This understanding is crucial for the development of new sensors, separation technologies, and drug delivery systems based on these versatile molecular hosts.

Fundamental Studies in Materials Science Utilizing 2 Aminomethyl 8 Methylnaphthalene Scaffolds

Exploration of Intrinsic Optoelectronic Characteristics of Aminomethylnaphthalenes

The optoelectronic properties of aminomethylnaphthalenes are intrinsically linked to the π-conjugated naphthalene (B1677914) core and the electronic influence of the aminomethyl substituent. Research into related compounds like 1-aminonaphthalene (also known as 1-naphthylamine) provides foundational insights into the photophysical behavior of this class of molecules.

Theoretical and experimental studies on 1-aminonaphthalene have identified two primary low-lying singlet electronic excited states, ¹Lₐ and ¹Lₑ. nih.gov The ¹Lₐ state is considered the main contributor to the photophysical properties of aminonaphthalenes following photoexcitation. nih.gov The relaxation of this excited state occurs through competitive pathways, including fluorescence emission, intersystem crossing, and internal conversion. nih.gov The solvent environment also plays a crucial role; in polar solvents, a red shift in the emission spectrum is observed, which is attributed to both intramolecular reorganization of the amino group and bulk solvent relaxation around the excited-state dipole moment. rsc.org This results in a fluorescent state with significant charge-transfer character. rsc.org

Detailed photophysical investigations determine key parameters that govern the efficiency and nature of light emission in these materials. While specific data for 2-(Aminomethyl)-8-methylnaphthalene is not broadly available, the characteristics of analogous aminonaphthalenes are instructive. For instance, the study of 1-aminonaphthalene revealed adiabatic transition energies from the ground state (S₀) to the ¹Lₑ and ¹Lₐ excited states to be 3.50 eV and 3.69 eV, respectively. nih.gov

Table 1: Theoretical Transition Energies for 1-Aminonaphthalene

| Transition | Adiabatic Transition Energy (eV) |

|---|---|

| S₀ → ¹Lₑ | 3.50 nih.gov |

This data, based on a related aminonaphthalene, provides a theoretical baseline for understanding the electronic transitions in such scaffolds.

Investigation of Charge Transport Mechanisms in Aminomethylnaphthalene-Based Organic Materials

The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), is critically dependent on the charge transport characteristics of the constituent organic materials. fiveable.me Charge transport in organic materials can occur through two primary mechanisms: hopping transport, prevalent in disordered or amorphous materials, and band-like transport, which is observed in highly ordered crystalline structures. fiveable.meaps.org

The naphthalene core is a key component in many organic semiconductors. Studies on crystalline naphthalene have shown that charge carrier behavior can be complex; for instance, hole carriers can exhibit band-like transport, while electron transport may be polaronic. aps.org The charge transport mechanism is heavily influenced by factors such as molecular structure, crystalline packing, and temperature. fiveable.meaps.org In the hopping model, charges jump between localized states on adjacent molecules, a process that is thermally activated. fiveable.me The energy required to adjust the molecular geometry during this charge transfer is known as the reorganization energy, with lower values facilitating better charge mobility. fiveable.me

Polymerization Studies of this compound Monomers for Advanced Polymer Synthesis

The incorporation of naphthalene units into polymer backbones is a well-established strategy for creating materials with high thermal stability and desirable electronic properties. cetjournal.it The this compound monomer, with its reactive amine group, is a candidate for polymerization reactions, particularly for forming polyimides or poly(azomethines).

Poly(azomethines), also known as polyimines, are synthesized through the polycondensation of diamines and dicarbonyl compounds. nih.gov These polymers are of interest due to their isoelectronic relationship with highly electroluminescent polymers like poly(p-phenylene vinylene). nih.gov The synthesis can often be carried out under mild conditions, sometimes using "green" solvents like ethanol (B145695) at room temperature. nih.gov A primary challenge in the synthesis of high molecular weight poly(azomethines) is their often-limited solubility, which can be improved by introducing flexible or bulky side groups onto the polymer chain. nih.gov

While specific polymerization schemes for this compound are not extensively documented in public literature, related structures are widely used. For example, various naphthalene-containing diamines have been used to synthesize novel polyimides with excellent thermal stability. cetjournal.it Similarly, naphthalene-based building blocks have been used to create porous polyaminal-linked polymers for applications like CO₂ capture. mdpi.com The presence of both the aminomethyl and methyl groups on the this compound monomer could offer a route to soluble, high-performance polymers with tailored optoelectronic and thermal properties.

Surface Functionalization Strategies for Nanostructured Scaffolds with Aminomethylnaphthalene Derivatives

Surface functionalization involves modifying the surface of a material to impart new properties or functionalities. medcomadvance.comnih.gov Nanoparticles, for example, can be functionalized with organic molecules to improve their stability, biocompatibility, or to enable specific interactions with their environment. medcomadvance.comnih.gov The aminomethylnaphthalene moiety is well-suited for this purpose due to the reactive amine group, which can readily form covalent bonds or participate in electrostatic interactions.

Amine-functionalized magnetic nanoparticles, for instance, utilize terminal amine groups for the conjugation of biomolecules like proteins or antibodies. amidbiosciences.com Similarly, naphthalene-functionalized magnetic nanoparticles have been developed for the extraction of polycyclic aromatic hydrocarbons (PAHs) from environmental samples through π-π stacking interactions between the naphthalene groups on the nanoparticle surface and the target PAH molecules. nih.govrsc.org

The general strategy involves anchoring the aminomethylnaphthalene derivative onto the surface of a nanostructured scaffold, such as silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂). rsc.org The amine group can be used to covalently attach the molecule, while the exposed naphthalene core provides a specific functionality, such as a fluorescent tag or an interaction site for aromatic molecules. This approach allows for the creation of hybrid materials that combine the properties of the inorganic nanoscaffold (e.g., magnetism, high surface area) with the specific chemical or photophysical properties of the aminomethylnaphthalene derivative. nih.govrsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Aminonaphthalene (1-Naphthylamine) |

| Naphthalene |

| Poly(p-phenylene vinylene) |

| Iron(II,III) oxide (Fe₃O₄) |

Emerging Research Frontiers and Future Directions for 2 Aminomethyl 8 Methylnaphthalene Research

Integration with Flow Chemistry and Automated Synthesis Paradigms

The synthesis of complex organic molecules like 2-(Aminomethyl)-8-methylnaphthalene is traditionally performed using batch-wise processes. However, the paradigm is shifting towards continuous flow chemistry, a technology that offers substantial advantages in safety, efficiency, and scalability. youtube.com This methodology, where reagents are pumped through a network of tubes and reactors, has been successfully applied to the synthesis of various naphthalene (B1677914) derivatives, demonstrating its potential for producing aminomethylnaphthalenes. researchgate.netbohrium.com

Research has shown that continuous flow synthesis can dramatically reduce reaction times and improve yields for naphthalene-based compounds. For instance, the synthesis of a naphthalene-diimide-based conjugated polymer was completed in approximately 35 minutes using a flow process, a significant improvement over conventional batch methods. rsc.org This accelerated reaction is attributed to superior heat and mass transfer within the microreactors, which allows for precise temperature control and minimizes the formation of side products. youtube.comresearchgate.net Furthermore, flow synthesis of aminonaphthalene derivatives has been demonstrated as a key step in producing building blocks for anticancer prodrugs, highlighting its applicability to pharmaceutically relevant scaffolds. researchgate.net The inherent safety of containing reactions within a closed, controlled system makes it particularly suitable for handling highly reactive intermediates. youtube.com

The table below compares the key features of traditional batch synthesis with the emerging continuous flow paradigm, illustrating the advantages that could be realized in the production of this compound.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Often hours to days | Minutes to hours rsc.org |

| Scalability | Complex, requires reactor redesign | Simpler, achieved by "numbering-up" systems or running for longer durations researchgate.net |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control youtube.com |

| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reaction volumes at any given time youtube.comyoutube.com |

| Product Purity | Variable, may require extensive purification | Often higher purity and better reproducibility researchgate.netrsc.org |

| Process Control | Manual or semi-automated | Fully automatable with real-time monitoring youtube.com |

The integration of automated platforms with flow reactors, guided by feedback loops and machine learning algorithms, represents the next step in this evolution, enabling self-optimizing chemical syntheses. youtube.com

Application of Machine Learning and AI in the Design and Discovery of Novel Aminomethylnaphthalene Structures

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the discovery and design of new molecules. researchgate.net For a versatile scaffold like aminomethylnaphthalene, these computational tools can accelerate the identification of novel derivatives with optimized properties for applications in medicine and materials science. nih.govrsc.org The process typically involves a closed-loop, multi-stage workflow.

Initially, high-throughput computational screening (HTCS) can be used to evaluate vast virtual libraries of candidate molecules. rsc.orgku.edu.tr By combining molecular simulations with ML models, researchers can rapidly predict the properties of thousands of hypothetical aminomethylnaphthalene derivatives without the need for physical synthesis. mdpi.comnih.gov Machine learning algorithms, such as random forests or graph neural networks (GNNs), are trained on existing data to build quantitative structure-activity relationship (QSAR) models that correlate molecular features with desired outcomes, such as binding affinity to a biological target or specific material properties. mdpi.compnnl.gov

| Stage | Description | Key Technologies |

| 1. Target Identification & Scaffolding | A biological target or material property is defined. The aminomethylnaphthalene scaffold is selected as the chemical starting point. | Bioinformatics, Systems Biology |

| 2. Generative Molecular Design | AI models generate thousands of novel, synthetically accessible derivatives based on the core scaffold. pnnl.gov | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs), Graph Neural Networks (GNNs) |

| 3. High-Throughput Virtual Screening | The virtual library is rapidly screened for desired properties using predictive models. rsc.org | Molecular Docking, Molecular Dynamics, Machine Learning (Random Forest, GNNs) nih.govmdpi.com |

| 4. Lead Candidate Selection | Top-performing virtual molecules are prioritized based on a multi-parameter optimization (e.g., potency, low predicted toxicity). asiaresearchnews.com | Multi-Objective Optimization Algorithms |

| 5. Synthesis & Experimental Validation | The highest-priority candidates are synthesized (ideally via automated flow chemistry) and tested experimentally. | Flow Chemistry, High-Throughput Experimentation |

Development of Multifunctional Naphthalene-Aminomethyl Conjugates for Advanced Chemical Systems

The true potential of this compound lies in its use as a versatile building block for creating complex, multifunctional systems. The aminomethyl group provides a convenient chemical handle for conjugation, allowing the naphthalene core to be covalently linked to other functional molecules to create advanced chemical systems with tailored properties. nih.gov

The naphthalene moiety itself is a valuable scaffold in medicinal chemistry and materials science, known for its cytotoxic, antidiabetic, and optical properties. researchgate.net By conjugating it with other units, researchers can create hybrid molecules with synergistic or entirely new functionalities.

Examples of such systems include:

Biocompatible Hydrogels: Conjugates of naphthalene derivatives and dipeptides have been shown to self-assemble into molecular hydrogels. The chirality of the peptide dictates the handedness of the resulting nanofibers, demonstrating precise molecular control over the final material's structure. researchgate.net

Chemical Sensors: The naphthalene ring can act as a chromophore or fluorophore. When incorporated into larger structures like metal-organic frameworks (MOFs), the amino group can interact with analytes, leading to a detectable colorimetric or fluorescent response. acs.org This makes naphthalene-amine conjugates promising candidates for real-time environmental monitoring. acs.org

Push-Pull Dyes for Bio-imaging: In D-π-A (donor-pi-acceptor) systems, the aminonaphthalene unit can serve as an electron-donating group. nih.gov When linked through a conjugated π-system to an electron-accepting group, these dyes can exhibit interesting optical properties, making them suitable for labeling and imaging biological structures like protein aggregates in neurodegenerative diseases. nih.gov

Hybrid Therapeutics: A modular synthesis approach allows for the combination of a naphthalene core with other bioactive molecules, creating multifunctional drugs that could target multiple pathways simultaneously. nih.gov

The table below summarizes potential functionalities that can be achieved by conjugating the this compound scaffold.

Table 3: Potential Multifunctional Conjugates and Applications

| Conjugated Functional Unit | Resulting Advanced System | Potential Application |

| Peptides / Amino Acids | Self-assembling hydrogels researchgate.net | Tissue engineering, controlled release |

| Bioactive Molecules | Hybrid therapeutics nih.gov | Multi-target drug therapy |

| Fluorophores / Chromophores | Push-pull dyes, molecular probes nih.gov | Bio-imaging, chemical sensing |

| Polymers | Functionalized polymers | Drug delivery nanoparticles, advanced coatings bohrium.com |

| Metal-chelating Ligands | Metal-Organic Frameworks (MOFs) acs.org | Gas storage, catalysis, chemical sensing |

The development of these conjugates represents a frontier where molecular design meets materials science, with the potential to generate sophisticated systems for a wide range of scientific and technological applications.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 2-(Aminomethyl)-8-methylnaphthalene in environmental or biological samples?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) with UV/Vis or fluorescence detection is suitable for quantifying the compound in complex matrices due to its sensitivity to aromatic amines.

- Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for volatile derivatives; derivatization with trifluoroacetic anhydride may enhance volatility.

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to distinguish the aminomethyl and methyl substituents on the naphthalene backbone.

- High-Resolution Mass Spectrometry (HRMS) provides accurate molecular weight and fragmentation patterns for identity validation.

- Reference: Standardized protocols for similar naphthalene derivatives (e.g., 1-Methyl-aminomethyl naphthalene) emphasize rigorous purity checks and storage at -20°C to prevent degradation .

Q. How should researchers design experiments to assess the acute toxicity of this compound in animal models?

- Methodological Answer :

- Exposure Routes : Prioritize inhalation and oral routes, as naphthalene derivatives are commonly airborne pollutants or ingested contaminants .

- Dose-Response Studies : Use log-spaced dosing (e.g., 10, 50, 100 mg/kg) over 14–28 days, monitoring endpoints like body weight, hepatic enzymes (ALT, AST), and histopathological changes in respiratory and renal tissues .

- Control Groups : Include vehicle controls (e.g., corn oil for oral gavage) and positive controls (e.g., naphthalene for comparative toxicity).

- Reference: Inclusion criteria for toxicity studies (Table B-1 in ) highlight systemic effects such as hepatic and respiratory outcomes as critical markers .

Q. What synthetic strategies are effective for producing high-purity this compound?

- Methodological Answer :

- Friedel-Crafts Alkylation : Introduce the methyl group at the 8-position using methyl chloride and AlCl₃ as a catalyst.

- Mannich Reaction : Attach the aminomethyl group via a three-component reaction with formaldehyde and ammonium chloride.

- Purification : Use silica gel chromatography (hexane:ethyl acetate gradient) followed by recrystallization in ethanol to achieve >98% purity.

- Reference: Handling of analogous compounds (e.g., 1-Methyl-aminomethyl naphthalene) requires inert atmospheres to prevent oxidation of the amine group .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo toxicological data for this compound be resolved?

- Methodological Answer :

- Cross-Model Validation : Compare results from immortalized cell lines (e.g., HepG2 for hepatotoxicity) with primary cell cultures or 3D organoids to mimic in vivo conditions.

- Mechanistic Studies : Use metabolomics (LC-MS/MS) to identify active metabolites in both systems. For example, in vitro cytochrome P450 assays can predict metabolic activation pathways missed in static cell cultures.

- Bias Assessment : Apply the ATSDR framework ( ) to evaluate study quality, including risk of bias (Step 5) and confidence ratings (Step 6) .

- Reference: Discrepancies often arise from differences in metabolic rates or bioavailability; integrating pharmacokinetic modeling can bridge these gaps .

Q. What computational approaches predict the environmental fate and biodegradation pathways of this compound?

- Methodological Answer :

- Quantitative Structure-Activity Relationship (QSAR) Models : Predict biodegradability using tools like EPI Suite, focusing on amine and methyl substituents’ electronic effects.

- Molecular Dynamics Simulations : Model interactions with microbial enzymes (e.g., dioxygenases) implicated in naphthalene degradation (see 1-Methylnaphthalene pathways in ) .

- Database Mining : Use TOXCENTER and PubMed (Table B-2 in ) to identify analogous compounds and extrapolate degradation kinetics .

- Reference: Prioritize pathways involving hydroxylation (e.g., 1-Hydroxymethylnaphthalene) and subsequent oxidation to carboxylic acids .

Q. Which enzymatic systems are likely involved in the metabolic activation or detoxification of this compound?

- Methodological Answer :

- Phase I Metabolism : Cytochrome P450 (CYP2E1, CYP1A2) mediates N-hydroxylation of the aminomethyl group, potentially forming reactive intermediates.

- Phase II Conjugation : UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) may detoxify metabolites via glucuronidation or sulfation.

- Enzyme Inhibition Assays : Use selective inhibitors (e.g., ketoconazole for CYP3A4) in microsomal incubations to identify dominant metabolic pathways.

- Reference: Biodegradation pathways for 1-Methylnaphthalene involve dioxygenases and dehydrogenases (), suggesting analogous enzymes may act on this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.